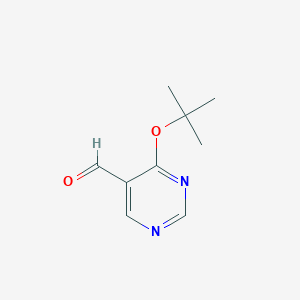

4-(tert-Butoxy)pyrimidine-5-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,3)13-8-7(5-12)4-10-6-11-8/h4-6H,1-3H3 |

InChI Key |

AMGIXQYSELDPDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=NC=NC=C1C=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: 4-(tert-Butoxy)pyrimidine-5-carbaldehyde

Executive Summary

4-(tert-Butoxy)pyrimidine-5-carbaldehyde represents a specialized, high-value intermediate in medicinal chemistry, particularly within the development of kinase inhibitors and fused heterocyclic scaffolds. Its structural uniqueness lies in the tert-butoxy group, which serves a dual function: it acts as a lipophilic, steric bulk enhancer to improve solubility and binding affinity during initial screening, and as an acid-labile "mask" for the 4-hydroxyl (pyrimidinone) moiety.

This guide provides a rigorous technical analysis of the molecule's structure, a validated synthetic pathway, and a reactivity profile designed for drug development workflows.

Chemical Identity & Structural Analysis[1][2][3]

Core Identifiers

| Property | Detail |

| Chemical Name | 4-(tert-Butoxy)pyrimidine-5-carbaldehyde |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| Predicted LogP | ~1.8 (Improved lipophilicity over 4-hydroxy analog) |

| H-Bond Donors/Acceptors | 0 / 4 |

| Key Functional Groups | Formyl (-CHO), tert-Butoxy (-OtBu), Pyrimidine Ring |

Electronic & Steric Properties

-

Electronic Push-Pull: The pyrimidine ring is electron-deficient. The tert-butoxy group at C4 acts as a weak electron donor via resonance (+M effect), stabilizing the ring slightly compared to the 4-chloro precursor, but the strong electron-withdrawing nature of the C5-formyl group makes the C2 and C6 positions susceptible to nucleophilic attack if harsh conditions are used.

-

Steric Shielding: The bulky tert-butyl group sterically hinders the C4 position, preventing unwanted nucleophilic displacement at this site under basic conditions, while simultaneously solubilizing the molecule in organic solvents (DCM, THF, EtOAc) where the 4-hydroxy tautomer would be insoluble.

-

Acid Lability: The tert-butyl ether is sensitive to Brønsted and Lewis acids. Protonation of the ether oxygen leads to the ejection of the stable tert-butyl cation (E1 mechanism) and formation of the thermodynamically favored pyrimidin-4(3H)-one.

Synthetic Pathway (Protocol Design)

Objective: Synthesize 4-(tert-butoxy)pyrimidine-5-carbaldehyde from 4-chloropyrimidine-5-carbaldehyde via Nucleophilic Aromatic Substitution (SₙAr).

Retrosynthetic Logic

The most reliable route avoids the direct Vilsmeier-Haack formylation of 4-tert-butoxypyrimidine due to the acid sensitivity of the t-Bu group. Instead, the formyl group is established first (or maintained), and the t-butoxy group is introduced under basic conditions.

Experimental Protocol

Precursor: 4-Chloropyrimidine-5-carbaldehyde (Commercially available or synthesized from 4-hydroxypyrimidine via Vilsmeier-Haack). Reagent: Potassium tert-butoxide (KOtBu).[1][2] Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).

-

Solvation: Dissolve 4-chloropyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

-

Nucleophilic Attack: Add a solution of Potassium tert-butoxide (1.1 eq) in THF dropwise over 15 minutes.

-

Note: Do not add solid KOtBu directly to the aldehyde solution to avoid exotherms that could degrade the formyl group (Cannizzaro-type side reactions).

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

-

Quench & Workup:

-

Quench with saturated aqueous NH₄Cl (mildly acidic/neutral buffer). Avoid strong acids.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (0-40%). The product is typically a pale yellow solid or oil.[3]

Synthesis Diagram (DOT)

Caption: Two-step synthetic route converting 4-hydroxypyrimidine to the target tert-butoxy aldehyde via a chloro-intermediate.

Reactivity Profile & Applications

The "Masked" Scaffold Strategy

In drug discovery, the 4-hydroxypyrimidine moiety (found in drugs like Imatinib analogs) often suffers from poor solubility and difficult purification.

-

Strategy: Use the 4-(tert-butoxy) analog during the synthesis of the core scaffold.

-

Benefit: The lipophilic t-Bu group allows for easy chromatography and solubility in standard organic solvents.

-

Deprotection: At the final stage, treat with TFA/DCM (1:1) or HCl/Dioxane to quantitatively yield the bioactive 4-hydroxypyrimidine.

Aldehyde Functionalization

The C5-aldehyde is a versatile handle for extending the carbon skeleton.

-

Reductive Amination: Reacts with primary amines (e.g., piperazines, anilines) + NaBH(OAc)₃ to form amine-linked kinase inhibitors.

-

Knoevenagel Condensation: Reacts with malononitrile or active methylenes to form fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

-

Oxime Formation: Reacts with hydroxylamine to form oximes, which are potent VEGFR-2 inhibitor pharmacophores.

Reactivity Map (DOT)

Caption: Divergent reactivity profile showing acid-mediated deprotection versus aldehyde functionalization pathways.

Critical Safety & Handling

Stability

-

Acid Sensitivity: The compound is highly sensitive to acidic conditions. Do not use acidic silica gel for purification if possible (neutralize with 1% Et₃N). Avoid chloroform that contains HCl stabilizers; use filtered/neutralized CDCl₃ for NMR.

-

Thermal Stability: Generally stable up to 100°C, but prolonged heating in protic solvents may cause slow solvolysis of the tert-butyl ether.

Reagent Handling (KOtBu)[12]

-

Potassium tert-butoxide is hygroscopic and pyrophoric. Handle in a glovebox or under a strict Nitrogen line.

-

Old/yellowed KOtBu contains KOH and K₂CO₃, which can lead to hydrolysis of the chloro-precursor to the hydroxy-pyrimidine rather than the desired ether. Use fresh, sublimed grade KOtBu.

References

-

Synthesis of Pyrimidine-5-carbaldehydes

- Title: Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermedi

- Source: Thieme Connect (Synlett/Synthesis).

-

URL:[Link]

-

Reactivity of tert-Butoxy Group

- Title: Reaction of substituted pyrimidines with photochemically gener

- Source: National Institutes of Health (PubMed/PMC).

-

URL:[Link]

-

Analogous Synthesis (2,4-Di-tert-butoxy)

-

Kinase Inhibitor Applications (Oxime derivatives)

Sources

An In-Depth Technical Guide to 4-Alkoxypyrimidine-5-carboxaldehydes: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of synthetic drugs.[1][2] Among the vast landscape of pyrimidine derivatives, 4-alkoxypyrimidine-5-carboxaldehydes represent a class of highly versatile and valuable intermediates in the synthesis of complex heterocyclic systems and targeted therapeutic agents.[3][4] The strategic placement of an alkoxy group at the 4-position and a reactive carboxaldehyde at the 5-position imparts unique chemical properties and provides a gateway for diverse molecular elaborations. This technical guide offers an in-depth exploration of the synthesis, chemical properties, reactivity, and applications of 4-alkoxypyrimidine-5-carboxaldehydes, providing field-proven insights for researchers in drug discovery and organic synthesis.

Synthesis of 4-Alkoxypyrimidine-5-carboxaldehydes: Key Methodologies

The synthesis of 4-alkoxypyrimidine-5-carboxaldehydes can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrimidine ring. Two primary strategies have proven to be effective: the formylation of a pre-existing 4-alkoxypyrimidine and the nucleophilic substitution of a suitable leaving group on a pre-functionalized pyrimidine-5-carboxaldehyde.

Vilsmeier-Haack Formylation of 4-Alkoxypyrimidines

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide derivative (such as N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[6][7] The electron-donating nature of the 4-alkoxy group activates the pyrimidine ring towards electrophilic substitution at the 5-position, making the Vilsmeier-Haack reaction a viable synthetic route.

The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich C5 position of the 4-alkoxypyrimidine. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired 4-alkoxypyrimidine-5-carboxaldehyde.

Figure 1: Vilsmeier-Haack formylation of 4-alkoxypyrimidines.

Experimental Protocol: Synthesis of 4-Methoxypyrimidine-5-carboxaldehyde via Vilsmeier-Haack Reaction

-

Step 1: Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) to 0 °C in an ice bath.

-

Step 2: Vilsmeier Reagent Formation: To the cooled DMF solution, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Step 3: Formylation: Dissolve 4-methoxypyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 4: Work-up and Purification: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the effervescence ceases. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-methoxypyrimidine-5-carboxaldehyde.

Nucleophilic Substitution of 4-Chloropyrimidine-5-carboxaldehyde

An alternative and often highly efficient route involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position of a pre-formed pyrimidine-5-carboxaldehyde.[8] 4-Chloropyrimidine-5-carboxaldehyde serves as an excellent substrate for this transformation. The electron-withdrawing nature of the pyrimidine ring and the 5-carboxaldehyde group facilitates the attack of nucleophiles at the C4 position.

This method allows for the facile introduction of a variety of alkoxy groups by simply reacting 4-chloropyrimidine-5-carboxaldehyde with the corresponding sodium or potassium alkoxide.

Figure 2: Nucleophilic substitution of 4-chloropyrimidine-5-carboxaldehyde.

Experimental Protocol: Synthesis of 4-Ethoxypyrimidine-5-carboxaldehyde via SNAr Reaction

-

Step 1: Alkoxide Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol (a sufficient volume to dissolve the sodium) with gentle heating to form a solution of sodium ethoxide.

-

Step 2: Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add a solution of 4-chloropyrimidine-5-carboxaldehyde (1 equivalent) in anhydrous ethanol dropwise at room temperature.

-

Step 3: Reaction Monitoring and Completion: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

-

Step 4: Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize it with a few drops of glacial acetic acid. Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield pure 4-ethoxypyrimidine-5-carboxaldehyde.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of 4-alkoxypyrimidine-5-carboxaldehydes are influenced by the nature of the alkoxy group. Generally, they are crystalline solids or high-boiling oils with moderate solubility in organic solvents.

Spectroscopic characterization is crucial for the unambiguous identification and purity assessment of these compounds.

| Spectroscopic Technique | Characteristic Features for 4-Methoxypyrimidine-5-carboxaldehyde |

| ¹H NMR | - Aldehydic proton (CHO): Singlet, δ 9.9-10.5 ppm. - Pyrimidine protons (H2 and H6): Singlets, δ ~8.8-9.2 ppm. - Methoxy protons (OCH₃): Singlet, δ ~4.0-4.2 ppm. |

| ¹³C NMR | - Aldehydic carbon (CHO): δ ~185-195 ppm. - Pyrimidine carbons (C2, C4, C5, C6): Resonances in the aromatic region, with C4 being significantly downfield due to the alkoxy group. - Methoxy carbon (OCH₃): δ ~55-60 ppm. |

| IR Spectroscopy | - Carbonyl stretch (C=O) of the aldehyde: Strong absorption band around 1690-1710 cm⁻¹. - C-O-C stretch of the alkoxy group: Absorption in the region of 1200-1250 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns including the loss of the alkoxy group and the formyl radical. |

Chemical Reactivity and Synthetic Utility

The dual functionality of 4-alkoxypyrimidine-5-carboxaldehydes makes them exceptionally useful synthetic intermediates. The aldehyde group undergoes a wide range of classical transformations, while the pyrimidine ring can participate in further functionalization reactions.

Reactions of the Aldehyde Group

The aldehyde moiety is a versatile handle for constructing more complex molecular architectures. Common transformations include:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O). This provides access to 4-alkoxypyrimidine-5-carboxylic acids, which are valuable building blocks in their own right.

-

Reduction: Reduction of the aldehyde to a primary alcohol can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting 4-alkoxy-5-(hydroxymethyl)pyrimidine can be used in further synthetic manipulations.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various substituted alkenes, providing a powerful tool for carbon-carbon bond formation.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and Knoevenagel condensation products, respectively.[9] These reactions are pivotal in the synthesis of fused pyrimidine systems and other complex heterocycles.[2]

-

Organometallic Additions: Grignard reagents and organolithium compounds readily add to the aldehyde carbonyl, leading to the formation of secondary alcohols.

Figure 3: Key reactions of the aldehyde group in 4-alkoxypyrimidine-5-carboxaldehydes.

Reactivity of the Pyrimidine Ring

The 4-alkoxy group can influence the reactivity of the pyrimidine ring. While generally stable, the alkoxy group can be displaced by strong nucleophiles under forcing conditions, offering a pathway for further diversification at the 4-position.

Applications in Medicinal Chemistry and Drug Discovery

4-Alkoxypyrimidine-5-carboxaldehydes are valuable precursors in the synthesis of a wide range of biologically active compounds. The pyrimidine core is a well-established pharmacophore, and the substituents at the 4 and 5 positions can be tailored to interact with specific biological targets.

Kinase Inhibitors

A significant application of these compounds is in the development of kinase inhibitors. For instance, derivatives of 4-aminopyrimidine-5-carboxaldehyde oximes have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[10][11] The 4-amino group, which can be derived from a 4-alkoxy precursor, often plays a crucial role in binding to the hinge region of the kinase domain. Similarly, these scaffolds have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 tyrosine kinases.[12]

Synthesis of Fused Pyrimidine Systems

The reactivity of the 5-carboxaldehyde group makes these compounds ideal starting materials for the synthesis of fused heterocyclic systems with diverse pharmacological activities.[2] For example, condensation with suitable binucleophiles can lead to the formation of thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and other fused systems that are prevalent in many approved drugs.[13]

Conclusion and Future Perspectives

4-Alkoxypyrimidine-5-carboxaldehydes are a class of highly versatile and synthetically valuable building blocks. Their efficient synthesis, coupled with the rich reactivity of the aldehyde and the potential for further modification of the pyrimidine ring, makes them indispensable tools for medicinal chemists and organic scientists. The continued exploration of new synthetic methodologies and the application of these intermediates in the design and synthesis of novel therapeutic agents will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases. As our understanding of the structure-activity relationships of pyrimidine derivatives continues to grow, the importance of 4-alkoxypyrimidine-5-carboxaldehydes as key synthetic intermediates is set to expand even further.

References

- Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43.

- Huang, S., Li, R., Connolly, P. J., Xu, G., Gaul, M. D., Emanuel, S. L., Lamontagne, K. R., & Greenberger, L. M. (2006). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Bioorganic & medicinal chemistry letters, 16(23), 6063–6066.

- Royal Society of Chemistry. (n.d.).

- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.

- 13 C-and 1 H-NMR Spectral Data for Compounds 4 and 5 (100, 400 MHz, Respectively). (n.d.).

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). (n.d.).

- Molecular structure, spectroscopic investigation (FT-IR, 1H NMR, 13C NMR and Mass)

- Foster, H. M., & Snyder, H. R. (n.d.). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure.

- BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13).

- Solved The 1H NMR, 13C NMR, mass and IR spectra of compound | Chegg.com. (2019, October 16).

- Synthesis and Biological Study of 4-Aminopyrimidine-5-carboxaldehyde Oximes as Antiproliferative VEGFR-2 Inhibitors | Request PDF. (n.d.).

- Synthesis of chlorin

- Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. | Semantic Scholar. (n.d.).

- Xu, G., Connolly, P. J., Emanuel, S., Gaul, M. D., Greenberger, L. M., Li, R., & Huang, S. (2008). Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases. Bioorganic & medicinal chemistry letters, 18(12), 3495–3499.

- 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester - Organic Syntheses Procedure. (n.d.).

- Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (n.d.).

- Bathula, C. D. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.

- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15).

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.

- Journal of Chemical Health Risks Synthesis and Characterization of Some Novel Fused Pyrimidine Deriv

- Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggreg

- Baran, P. S., & Sparling, B. A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581.

- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019, June 21).

-

Organic Chemistry Portal. (n.d.). A Sustainable Multicomponent Pyrimidine Synthesis. Retrieved from [Link]

- US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5 .... (n.d.).

- One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine deriv

-

Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][14]benzodiazepines. (2005, April 14).

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021, February 10).

- SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES | TSI Journals. (n.d.).

- Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (n.d.).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. rsc.org [rsc.org]

Technical Profile & Identification Strategy: 4-tert-Butoxypyrimidine-5-carbaldehyde

The following technical guide provides an in-depth profile of 4-tert-butoxypyrimidine-5-carbaldehyde , structured for researchers and drug development professionals.

Executive Summary

4-tert-Butoxypyrimidine-5-carbaldehyde (CAS 614731-77-0 ) is a specialized heterocyclic intermediate utilized primarily in medicinal chemistry for the synthesis of bioactive pyrimidine derivatives. Its structural uniqueness lies in the acid-labile tert-butyl ether protecting group at the C4 position combined with a reactive formyl group at C5. This dual functionality makes it a critical scaffold for divergent synthesis—enabling reductive aminations while preserving a masked hydroxyl group, or facilitating SNAr diversifications.

This guide details the definitive identification, synthetic pathways, and handling protocols for this compound, serving as a self-validating resource for laboratory application.

Part 1: Chemical Identity & Verification

Precise identification is the prerequisite for reproducible science. The following data establishes the chemical fingerprint of the target molecule.

Nomenclature & Registry

| Parameter | Detail |

| CAS Registry Number | 614731-77-0 |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxy]pyrimidine-5-carbaldehyde |

| Common Synonyms | 4-tert-butoxypyrimidine-5-carboxaldehyde; 5-Formyl-4-tert-butoxypyrimidine |

| Molecular Formula | C |

| Molecular Weight | 180.20 g/mol |

| SMILES | CC(C)(C)Oc1ncncc1C=O |

Structural Validation (Spectroscopic Expectations)

To validate the identity of a synthesized or purchased lot, researchers should look for these diagnostic signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde (-CHO): Singlet, highly deshielded, typically

10.0–10.5 ppm. -

Pyrimidine Ring Protons (H2, H6): Two distinct singlets (or doublets with small coupling) in the aromatic region,

8.5–9.2 ppm. The C2 proton is typically more deshielded due to flanking nitrogens. -

tert-Butyl Group: Strong singlet integrating for 9 protons,

1.6–1.7 ppm.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: m/z ~181.2.

-

Fragmentation: Loss of tert-butyl group (M-56) is a common fragmentation pathway, often yielding the protonated 4-hydroxypyrimidine species.

-

Part 2: Synthetic Methodology

The synthesis of 4-tert-butoxypyrimidine-5-carbaldehyde typically proceeds via Nucleophilic Aromatic Substitution (S

Reaction Mechanism

The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing aldehyde group at C5, makes the C4 position highly susceptible to nucleophilic attack by the tert-butoxide anion.

Protocol: Synthesis from 4-Chloropyrimidine-5-carbaldehyde

Rationale: Potassium tert-butoxide (KOtBu) acts as both the nucleophile and the base. The reaction must be controlled to prevent the Cannizzaro reaction or polymerization of the aldehyde.

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with 4-chloropyrimidine-5-carbaldehyde (1.0 equiv) and anhydrous THF (Tetrahydrofuran) under nitrogen atmosphere. Cool to 0°C.

-

Addition: Dropwise add a solution of KOtBu (1.1 equiv) in THF over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C to minimize side reactions.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20–25°C) for 1–2 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

-

Quench & Workup:

-

Dilute with cold water.

-

Extract immediately with Ethyl Acetate (3x). Avoid acidic workup to prevent deprotection of the t-butyl group.

-

Wash combined organics with brine, dry over anhydrous MgSO₄.[1]

-

-

Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography on silica gel (eluent: 10-30% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Synthetic workflow for the S

Part 3: Reactivity & Applications in Drug Design

This molecule acts as a "linchpin" intermediate. Its value lies in the orthogonality of its functional groups.

Reductive Amination (The "Scaffold" Route)

The C5-aldehyde is a prime target for reductive amination to install amine side chains—a common motif in kinase inhibitors (e.g., to interact with the hinge region or solvent front).

-

Protocol Insight: Use Sodium Triacetoxyborohydride (STAB) in DCE or DCM.

-

Why: STAB is mild and will not reduce the pyrimidine ring or cleave the ether, unlike stronger reducing agents.

Acid-Mediated Deprotection

The tert-butyl group serves as a masked hydroxyl. Upon treatment with TFA (Trifluoroacetic acid) or HCl, it reveals the 4-hydroxypyrimidine (tautomer of 4-pyrimidinone). This is crucial for synthesizing analogues of natural nucleobases.

Application Logic Diagram

Figure 2: Divergent synthetic utility of the 4-tert-butoxypyrimidine scaffold in medicinal chemistry.

Part 4: Handling, Stability & Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4-tert-butoxypyrimidine-5-carboxylic acid).

-

Stability: The tert-butyl ether is stable to basic conditions but highly sensitive to acid . Avoid exposure to acidic fumes in the laboratory environment.

-

Safety: Treat as a potential skin and eye irritant. Use standard PPE (gloves, goggles, fume hood). As a reactive intermediate, specific toxicological data is limited; assume toxicity similar to other halogenated/alkoxy pyrimidines.

References

- Furuya, S., et al. (2006). Nitrogen containing heterocyclic compounds and medicines containing the same. US Patent US6995144B2. (Describing the synthesis and use of the title compound as an intermediate for sodium channel inhibitors).

-

PubChem. (n.d.). Pyrimidine-5-carboxaldehyde (Analogous Chemistry). Retrieved from [Link]

Sources

Solubility of tert-butoxypyrimidine derivatives in organic solvents

An In-depth Technical Guide to the Solubility of tert-butoxypyrimidine Derivatives in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic modification of this privileged structure is key to optimizing a drug candidate's physicochemical properties, with solubility being a critical determinant of its developability and ultimate clinical success. The introduction of a tert-butoxy group is a common tactic employed to modulate these properties.[3][4] This technical guide provides a comprehensive exploration of the factors governing the solubility of tert-butoxypyrimidine derivatives in common organic solvents. We will delve into the theoretical underpinnings of solubility, present field-proven experimental protocols for its determination, and discuss the practical implications for drug discovery and development professionals.

The Molecular Dance: Theoretical Principles of Solubility

Solubility is the manifestation of a delicate balance of intermolecular forces between the solute (tert-butoxypyrimidine derivative) and the solvent. The adage "like dissolves like" serves as a fundamental starting point, signifying that substances with similar polarities and intermolecular force capabilities tend to be miscible. For our compounds of interest, solubility is dictated by the interplay of the pyrimidine core, the tert-butoxy substituent, other functional groups, and the nature of the organic solvent.

The Influence of the Solute's Structure

-

The Pyrimidine Core: The pyrimidine ring itself is a nitrogen-containing heterocycle.[2][5] The two nitrogen atoms are electron-withdrawing, creating a π-deficient system that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

The tert-Butoxy Group (-O-C(CH₃)₃): This substituent is a significant modulator of the molecule's properties. The bulky tert-butyl component is non-polar and hydrophobic, which generally enhances solubility in non-polar organic solvents.[3][4][6] Its steric bulk can also shield adjacent parts of the molecule from strong interactions with polar solvents, potentially decreasing solubility in solvents like water but increasing it in less polar organic media.[4]

-

Other Ring Substituents: The type and position of other functional groups on the pyrimidine ring drastically affect solubility.[1][7]

-

Polar Groups: Groups capable of hydrogen bonding (e.g., -OH, -NH₂) will generally increase solubility in polar protic solvents like methanol and ethanol.[7]

-

Halogens: Chloro or fluoro groups can alter the electronic distribution and crystal lattice energy, impacting solubility in a less predictable manner, often favoring solubility in moderately polar to non-polar solvents.[1]

-

Side Chains: The presence of moieties like furan or phenyl rings can influence solubility through their own polarity and potential for π-π stacking interactions.[1][7]

-

The Role of the Organic Solvent

The choice of solvent is critical, as its properties dictate its ability to overcome the solute's crystal lattice energy and form a stable solvated state. Key solvent characteristics include:

-

Polarity and Dielectric Constant: Solvents with higher dielectric constants are more effective at insulating the charged or polar regions of solute molecules.

-

Hydrogen Bonding: Protic solvents (e.g., methanol) can act as hydrogen bond donors and acceptors, readily solvating solutes with complementary functional groups. Aprotic polar solvents (e.g., DMF, DMSO) can only act as hydrogen bond acceptors.

-

Dipole Moment: A significant dipole moment in the solvent facilitates interactions with polar solute molecules.[8]

The interplay of these factors explains why a given derivative may be highly soluble in a polar aprotic solvent like N,N-Dimethylformamide (DMF) but sparingly soluble in a non-polar solvent like carbon tetrachloride.[8]

The Impact of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Consequently, solubility tends to increase with a rise in temperature, as the additional thermal energy helps to overcome the solute's crystal lattice forces.[7][9][10] This relationship is often modeled using the van't Hoff or modified Apelblat equations.[8][9][10]

Quantifying Solubility: Experimental Methodologies

Accurate solubility measurement is essential throughout the drug discovery pipeline. The chosen method often represents a trade-off between throughput and thermodynamic relevance.[11] Two primary classes of methods are the "excess solid" approach, which is thermodynamically rigorous, and the "excess solvent" approach, which is often adapted for high-throughput kinetic measurements.[12]

Diagram: Solubility Assay Selection Workflow

This workflow guides the researcher in selecting the appropriate solubility assay based on the stage of the drug discovery process.

Caption: Decision workflow for selecting a solubility assay.

Experimental Protocol 1: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility, though it is resource-intensive.[11][13] It measures the saturation concentration of a compound in a solvent after a prolonged equilibration period.

Principle: An excess amount of the solid compound is agitated in the chosen solvent for a sufficient time to allow the system to reach equilibrium between the dissolved and undissolved states.

Methodology:

-

Preparation: Add an excess amount of the solid tert-butoxypyrimidine derivative to a known volume (e.g., 1-2 mL) of the selected organic solvent (e.g., methanol, ethyl acetate) in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial tightly. Place it in a shaker or rotator bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for 24-48 hours.[11] A 24-hour period is often sufficient, but confirmation of equilibrium by sampling at multiple time points (e.g., 24h and 48h) is recommended for novel compound series.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.[1] Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a small aliquot of the clear supernatant.

-

Dilution: Immediately dilute the aliquot with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or mM.

Experimental Protocol 2: Kinetic Solubility by Nephelometry

Kinetic solubility assays are high-throughput methods ideal for early drug discovery, where they are used to flag compounds with potential solubility liabilities.[11][14] This method measures the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous or organic medium.

Principle: The method relies on light scattering. As the compound precipitates out of solution, it forms small particles that scatter a beam of light. The amount of scattered light is proportional to the extent of precipitation.[11]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the tert-butoxypyrimidine derivative in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).

-

Plate Preparation: Using a liquid handler, dispense the desired organic solvent into the wells of a 96- or 384-well microplate.

-

Serial Addition: Add increasing volumes of the DMSO stock solution to the solvent-containing wells to create a concentration gradient. The final DMSO concentration should be kept low and constant (e.g., <2%) across all wells to minimize co-solvent effects.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Place the microplate into a nephelometer (a light-scattering plate reader) and measure the turbidity in each well.

-

Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is typically defined as the concentration at which the turbidity signal begins to rise sharply above the background.

Data Interpretation and Predictive Insights

The solubility data generated must be contextualized with the compound's structure and the solvent's properties. Below is an illustrative table of solubility data for a hypothetical series of 4-tert-butoxy-pyrimidine derivatives with varying substituents at the 2-position.

Table 1: Illustrative Solubility Data for 2-Substituted-4-tert-butoxypyrimidine Derivatives at 25°C

| Compound ID | R-Group at Position 2 | Solubility in Methanol (mg/mL) | Solubility in Ethyl Acetate (mg/mL) | Solubility in Chloroform (mg/mL) |

| A-101 | -H | 15 | 50 | 95 |

| A-102 | -Cl | 8 | 65 | 120 |

| A-103 | -OH | 45 | 10 | 5 |

| A-104 | -NH₂ | 52 | 8 | 3 |

| A-105 | -Phenyl | 5 | 40 | 70 |

Analysis of Illustrative Data:

-

Effect of Polarity: Compounds A-103 (-OH) and A-104 (-NH₂), which contain hydrogen-bond donating groups, exhibit significantly higher solubility in the polar protic solvent methanol.[7] Conversely, their solubility is poor in the less polar ethyl acetate and chloroform.

-

Effect of Halogenation: The addition of a chloro group (A-102 ) decreases solubility in polar methanol but increases it in the less polar ethyl acetate and chloroform, reflecting a shift towards greater lipophilicity.[1]

-

Baseline and Non-Polar Groups: The parent compound A-101 and the phenyl-substituted A-105 show a preference for less polar solvents. The bulky, non-polar phenyl group in A-105 reduces solubility in methanol compared to the parent compound.

Diagram: Key Solute-Solvent Interactions

This diagram illustrates the primary intermolecular forces governing the dissolution of a substituted tert-butoxypyrimidine.

Caption: Key intermolecular forces in solution.

Conclusion: A Critical Parameter in Drug Development

The solubility of tert-butoxypyrimidine derivatives in organic solvents is a multifaceted property governed by a subtle interplay of structural features and solvent characteristics. A thorough understanding and accurate measurement of solubility are not merely academic exercises; they are critical, practical steps in the drug discovery and development process. Early-stage kinetic solubility screening helps to prioritize compounds and eliminate those with intractable properties, while later-stage thermodynamic measurements provide the robust data needed for formulation and process chemistry.[11][14] By applying the principles and protocols outlined in this guide, researchers can make more informed decisions, accelerating the journey of promising therapeutic candidates from the laboratory to the clinic.

References

-

SlideShare (n.d.). solubility experimental methods.pptx. Available at: [Link]

-

ResearchGate (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

-

Singhvi, G. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

-

Asian Journal of Research in Chemistry (2017). Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures. Available at: [Link]

-

Al-Subaie, S. et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC. Available at: [Link]

-

BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

ResearchGate (n.d.). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Available at: [Link]

-

MedCrave (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

-

World Scientific News (2024). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available at: [Link]

-

SciSpace (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Available at: [Link]

-

Hypha Discovery (2022). Metabolism of t-butyl groups in drugs. Available at: [Link]

-

PubMed (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Available at: [Link]

-

PubChem (n.d.). 4-Tert-butylpyrimidine. Available at: [Link]

-

Science Alert (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]

-

Semantic Scholar (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. Available at: [Link]

-

Revue Roumaine de Chimie (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available at: [Link]

-

ResearchGate (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. CAS 3978-81-2: 4-tert-Butylpyridine | CymitQuimica [cymitquimica.com]

- 7. ajrconline.org [ajrconline.org]

- 8. scispace.com [scispace.com]

- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

The Pyrimidine-5-Carbaldehyde Scaffold in Medicinal Chemistry: Synthesis, Functionalization, and Therapeutic Applications

Executive Summary

The pyrimidine-5-carbaldehyde scaffold is a privileged structural motif in modern medicinal chemistry, serving as a highly versatile electrophilic hub for the synthesis of complex nitrogenous heterocycles and hybrid therapeutic agents[1][2]. The inherent electron-deficient nature of the pyrimidine ring, combined with the highly reactive C5-formyl group, makes this scaffold an ideal precursor for Schiff base condensations, Knoevenagel reactions, and multi-component Biginelli-type annulations[3][4]. This technical guide explores the mechanistic causality behind its synthetic methodologies, strategies for structural diversification, and the quantitative pharmacological profiles of its derivatives.

Synthetic Strategies and Mechanistic Causality

Accessing the pyrimidine-5-carbaldehyde core requires overcoming the electron deficiency of the pyrimidine ring, which strongly resists direct electrophilic aromatic substitution (e.g., standard Vilsmeier-Haack formylation on unsubstituted pyrimidines). Consequently, application scientists rely on two primary pathways: top-down functionalization via halogen-metal exchange, and bottom-up de novo ring synthesis.

Pathway A: De Novo Synthesis via α-Formylketene Dithioacetals

A highly efficient, room-temperature alternative involves the cyclocondensation of α-formylaroylketene dithioacetals with amidines (such as guanidine hydrochloride)[5][6]. This [3+3] annulation strategy bypasses the need for cryogenic organometallic chemistry. The dithioacetal acts as a 1,3-dielectrophile, reacting seamlessly with the dinucleophilic amidine in the presence of a mild base (K₂CO₃) to yield the fully aromatized pyrimidine-5-carbaldehyde directly[3][6].

Pathway B: Halogen-Metal Exchange and Formylation

For commercially available halogenated pyrimidines, lithiation followed by formylation is the industry-standard protocol[7]. The use of 5-bromopyrimidine allows for a rapid halogen-lithium exchange. However, this requires strict cryogenic conditions (-78 °C) to stabilize the highly basic pyrimidinyllithium intermediate and prevent it from undergoing unwanted nucleophilic addition to other pyrimidine molecules (Chichibabin-type side reactions) or ring-opening degradation.

Experimental Protocol: Cryogenic Lithiation-Formylation of 5-Bromopyrimidine

This self-validating protocol ensures high regioselectivity and minimizes dimerization artifacts during the synthesis of pyrimidine-5-carbaldehyde[7].

-

Step 1: System Purging and Substrate Dissolution

-

Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Nitrogen (N₂). Dissolve 5-bromopyrimidine (1.0 eq, e.g., 6.3 mmol) in anhydrous Tetrahydrofuran (THF, 60 mL).

-

Causality: Anhydrous conditions and an inert atmosphere are critical; trace moisture will prematurely protonate the highly reactive organolithium intermediate, yielding dead-end unsubstituted pyrimidine.

-

-

Step 2: Halogen-Metal Exchange

-

Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 1.05 eq) dropwise over 10 minutes. Stir for 20 minutes.

-

Causality: The slight excess of n-BuLi ensures complete halogen exchange. Maintaining strictly -78 °C prevents the nucleophilic attack of the resulting 5-pyrimidinyllithium species on the THF solvent or unreacted starting material.

-

-

Step 3: Electrophilic Trapping

-

Action: Introduce ethyl formate (1.1 eq) dropwise over 5 minutes. Stir for an additional 20 minutes at -78 °C.

-

Causality: Ethyl formate acts as the formylating agent. The alkoxide leaving group (ethoxide) is expelled upon nucleophilic attack, generating the target aldehyde.

-

-

Step 4: Quenching and Isolation

-

Action: Quench the reaction strictly at -78 °C using a 1.5 M THF/HCl solution (1.1 eq), then remove the cold bath and allow the mixture to warm to room temperature (approx. 1 h). Extract with CHCl₃, dry over MgSO₄, and purify via flash column chromatography (5% MeOH/CHCl₃).

-

Causality: Acidic quenching at cryogenic temperatures neutralizes the ethoxide byproduct and any residual n-BuLi. If quenched at room temperature, the strong bases would catalyze aldol-type condensations of the newly formed aldehyde, drastically reducing the yield[7].

-

Structural Diversification and Scaffold Hopping

The formyl group at the C5 position is a prime handle for structural diversification, allowing medicinal chemists to execute scaffold hopping and generate diverse libraries of bioactive compounds.

Fig 1. Synthetic divergence pathways of the pyrimidine-5-carbaldehyde scaffold.

-

Schiff Base Formation: Direct condensation of the carbaldehyde with primary aromatic amines (e.g., p-phenetidine) yields imine derivatives. The resulting -C=N- linkage extends the conjugated system, which has been shown to enhance DNA-binding affinity and antimicrobial efficacy through improved lipophilicity and target intercalation[4][8].

-

Annulation to Fused Systems: Pyrimidine-5-carbaldehydes readily undergo Knoevenagel condensation with active methylene compounds (e.g., malononitrile). The resulting intermediates can cyclize into fused bicyclic systems like pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines[3][9][10]. These fused systems act as bioisosteres for purines, allowing them to competitively inhibit ATP-binding sites in various kinases[10].

Pharmacological Profiles and Target Interactions

The biological versatility of pyrimidine-5-carbaldehyde derivatives stems from their ability to engage in robust hydrogen bonding (via the pyrimidine nitrogens) and π-π stacking interactions within enzyme active sites.

Antimicrobial and Antiviral Activity

Schiff bases derived from pyrimidine-5-carbaldehyde exhibit pronounced antibacterial properties. For instance, 5-[(4-ethoxyphenyl)imino]methyl derivatives demonstrate selective efficacy against Enterococcus faecalis[4]. Furthermore, fused pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the FtsZ GTPase in Xanthomonas oryzae (Xoo), effectively disrupting bacterial cell division by preventing the polymerization of the Z-ring[10].

Antineoplastic Activity

Hybridization of the pyrimidine core with benzimidazole yields compounds with broad-spectrum cytotoxicity. Benzimidazole-pyrimidine dione hybrids have shown remarkable growth inhibition across multiple cancer cell lines (including leukemia, colon, and melanoma)[11]. The dual-pharmacophore approach allows these molecules to intercalate with DNA while simultaneously inhibiting topoisomerases.

Quantitative Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the key biological metrics of various pyrimidine-5-carbaldehyde derivatives across different therapeutic targets:

| Compound Class | Target / Application | Key Biological Metric | Reference |

| Benzimidazole-Pyrimidine Hybrids | Antibacterial (S. aureus, C. albicans) | MIC = 2 – 13 µg/mL | [11] |

| Pyrrolo[2,3-d]pyrimidines | Antibacterial (Xoo FtsZ GTPase inhibitor) | EC₅₀ = 4.65 µg/mL | [10] |

| Pyrimidine Schiff Bases | Antibacterial (Enterococcus faecalis) | MIC = 16 µg/mL | [4] |

| Pyrimidine Schiff Bases | Anticancer (Gastric adenocarcinoma AGS) | IC₅₀ = 53.02 µM | [4] |

| Benzimidazole-Pyrimidine Diones | Anticancer (Broad spectrum cell lines) | GI₅₀ = 0.09 – 16.2 µM | [11] |

Conclusion

The pyrimidine-5-carbaldehyde scaffold remains a cornerstone in modern drug discovery. By leveraging robust synthetic pathways—ranging from highly controlled cryogenic lithiation to ambient-temperature dithioacetal annulations—researchers can access a vast and diverse chemical space. The predictable reactivity of the C5-formyl group enables rational drug design, yielding purine bioisosteres and hybrid molecules with potent antimicrobial and antineoplastic profiles.

References

-

2-(2-Methylphenyl)pyrimidine-5-carbaldehyde - Chem-Impex.1

-

Easy synthesis of new series of pteridine analogs: di- and tetra- hydropyrimido[4,5-d]pyrimidines via 5-pyrimidinecarbaldehydes - Semantic Scholar. 9

-

Synthesis of Pyrimidine-5-carbaldehydes from α-Formylaroylketene Dithioacetals - ResearchGate. 5

-

SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES - Baselius College. 3

-

CAS 10070-92-5: PYRIMIDINE-5-CARBOXALDEHYDE - CymitQuimica. 2

-

SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES - TSI Journals. 6

-

Pyrimidine-5-carboxaldehyde CAS#: 10070-92-5 - ChemicalBook. 7

-

Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - MDPI.11

-

Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold - RSC Publishing.10

-

Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines - MDPI. 8

-

Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies - PMC. 4

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 10070-92-5: PYRIMIDINE-5-CARBOXALDEHYDE | CymitQuimica [cymitquimica.com]

- 3. baselius.ac.in [baselius.ac.in]

- 4. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. Pyrimidine-5-carboxaldehyde CAS#: 10070-92-5 [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Recent advances in the antimicrobial application of the pyrrolo[2,3- d ]pyrimidine scaffold: innovative synthetic strategies, structural diversificati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03313F [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

Strategic Solubility Modulation in Pyrimidine Chemistry: The C-4 tert-Butoxy Switch

Topic: Role of C-4 tert-butoxy group in pyrimidine solubility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry and process development, pyrimidine derivatives often present significant handling challenges due to their inherent polarity and tendency to form insoluble intermolecular hydrogen-bonded networks. Specifically, 4-hydroxypyrimidines (predominantly existing as pyrimidin-4(3H)-ones) exhibit high melting points and poor solubility in standard organic solvents (DCM, EtOAc, THF), complicating purification and analysis.

This guide details the strategic installation of the C-4 tert-butoxy group as a dual-purpose solubility enhancer and tautomeric lock. Unlike smaller alkoxy groups (methoxy, ethoxy), the bulky tert-butyl moiety drastically disrupts crystal packing forces and increases lipophilicity, transforming intractable solids into soluble, processable intermediates.

Physicochemical Mechanisms

The solubility transformation driven by the C-4 tert-butoxy group is governed by three convergent mechanisms: Tautomeric Locking, Lattice Energy Disruption, and Lipophilic Masking.

Tautomeric Locking & H-Bond Elimination

Pyrimidines with a C-4 hydroxyl group exist in a tautomeric equilibrium, heavily favoring the lactam (oxo) form over the lactim (hydroxy) form in solution and solid state.

-

The Problem (Lactam Form): The N3–H proton serves as a strong hydrogen bond donor, while the C4=O carbonyl acts as an acceptor. This creates robust, ribbon-like intermolecular hydrogen bonding networks (dimers or polymers) that result in high lattice energy and insolubility.

-

The Solution (tert-Butoxy Lock): Alkylation at O-4 locks the pyrimidine in the lactim ether form. This removes the N3–H donor entirely, effectively "capping" the hydrogen bonding capability and forcing the molecule to interact with solvent rather than itself.

Crystal Lattice Disruption (The "Spacer" Effect)

While a methoxy group also locks the lactim form, it is planar and can still allow for efficient

-

Steric Bulk: The massive volume of the t-Bu group (

) creates steric clash, preventing the flat pyrimidine rings from approaching closely enough to establish strong -

Melting Point Depression: This disruption significantly lowers the melting point (often by >100°C compared to the free lactam), thermodynamically favoring the liquid phase (solution).

Visualization: Lattice Disruption Pathway

Figure 1: Mechanistic pathway showing how C-4 tert-butoxy installation disrupts the insoluble lactam network.

Comparative Solubility Data

The following table illustrates the dramatic shift in physicochemical properties when converting a standard 4-hydroxypyrimidine to its tert-butoxy analog.

| Property | 4-Hydroxypyrimidine (Lactam) | 4-Methoxypyrimidine | 4-tert-Butoxypyrimidine |

| Dominant Tautomer | Lactam (NH / C=O) | Lactim (N / C-OMe) | Lactim (N / C-OtBu) |

| H-Bond Donor | Yes (N3-H) | No | No |

| LogP (Lipophilicity) | ~ -0.3 (Polar) | ~ 0.5 | ~ 1.8 - 2.1 (Lipophilic) |

| Melting Point | 160–170 °C (Solid) | Liquid / Low melt | Liquid / Low melt |

| Solubility (DCM) | Insoluble (< 1 mg/mL) | Moderate | High (> 100 mg/mL) |

| Solubility (Water) | High | Moderate | Low |

| Purification | Reverse Phase (C18) | Normal Phase (Silica) | Normal Phase (Silica) |

Data inferred from general pyrimidine derivative properties [1, 2].

Experimental Protocols

Protocol A: Synthesis of 4-tert-Butoxypyrimidine

Direct O-alkylation of pyrimidinones with tert-butyl halides is often low-yielding due to competing elimination (E2) of the halide. The most robust method involves Nucleophilic Aromatic Substitution (

Reagents:

-

4-Chloropyrimidine derivative (1.0 equiv)

-

Potassium tert-butoxide (KOtBu) (1.2 – 1.5 equiv)

-

Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the 4-chloropyrimidine substrate in anhydrous THF. Cool to 0°C in an ice bath.

-

Addition: Add KOtBu portion-wise (solid) or dropwise (1.0 M solution in THF) over 15 minutes. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (25°C). Monitor by TLC (typically 1-3 hours).[1]

-

Checkpoint: The starting material (Rf ~0.3-0.5 in Hex/EtOAc) should disappear, replaced by a less polar spot (Rf ~0.8).

-

-

Quench: Quench carefully with saturated aqueous

. -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with water and brine.[2][3] -

Drying: Dry over

, filter, and concentrate in vacuo. -

Purification: The crude oil is usually pure enough for subsequent steps. If necessary, purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Protocol B: Acidic Deprotection (Cleavage)

The tert-butyl group is acid-labile, allowing for the regeneration of the hydroxyl (lactam) functionality after downstream synthetic manipulations are complete.

Reagents:

-

Trifluoroacetic Acid (TFA) or HCl (4M in Dioxane)

-

Dichloromethane (DCM)

Methodology:

-

Dissolve the 4-tert-butoxypyrimidine in DCM (0.1 M).

-

Add TFA (10-20% v/v).

-

Stir at room temperature for 1–4 hours.

-

Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.

-

The product will be the trifluoroacetate salt of the 4-hydroxypyrimidine.

Strategic Workflow Diagram

This workflow demonstrates where the tert-butoxy group fits into a multi-step synthesis to bridge the "solubility gap."

Figure 2: Synthetic workflow utilizing the OtBu group to enable organic-phase chemistry.

References

-

Lister, J. H. (1962). Physicochemical properties of pyrimidines. In Fused Pyrimidines Part II: Purines. Wiley-Interscience.

-

Undheim, K., & Benneche, T. (1996). Pyrimidines and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier.

-

Dey, S., & Garner, P. (2000). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. The Journal of Organic Chemistry, 65(22), 7697–7699.

-

Botta, M., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents. Journal of Chemical & Engineering Data.

- Newkome, G. R., & Paudler, W. W. (1982). Contemporary Heterocyclic Chemistry. Wiley. (Context on -deficient nitrogen heterocycles).

Sources

Technical Guide: 4-tert-Butoxy vs. 4-Methoxy Pyrimidine-5-Carbaldehydes

Executive Summary

In medicinal chemistry, the pyrimidine-5-carbaldehyde scaffold is a privileged intermediate, particularly for the synthesis of kinase inhibitors and fused heterocycles (e.g., pyrido[2,3-d]pyrimidines). While 4-methoxy and 4-tert-butoxy substituents at the C4 position may appear electronically similar as alkoxy donors, they exhibit fundamentally different reactivities and physicochemical profiles.

This guide delineates the critical operational differences between 4-methoxy-pyrimidine-5-carbaldehyde (4-OMe) and 4-tert-butoxy-pyrimidine-5-carbaldehyde (4-OtBu) . The 4-OMe variant serves primarily as a robust, metabolic pharmacophore, whereas the 4-OtBu variant functions as a versatile, acid-labile masking group that enhances solubility during intermediate synthesis.

Physicochemical & Electronic Divergence

The choice between a methyl and a tert-butyl group dictates the solubility profile and the electronic environment of the pyrimidine ring.

Comparative Data Matrix

| Property | 4-Methoxy (4-OMe) | 4-tert-Butoxy (4-OtBu) | Impact on Drug Design |

| Steric Bulk (A-value) | ~0.6 kcal/mol | >4.5 kcal/mol | tert-Butoxy disrupts planar packing, significantly improving solubility in organic solvents (DCM, EtOAc). |

| Lipophilicity (cLogP) | Low | High (+1.2 to +1.5 vs Me) | 4-OtBu increases membrane permeability but decreases aqueous solubility compared to 4-OMe. |

| Electronic Effect | +M (Strong), -I (Weak) | +M (Moderate), +I (Strong) | tert-Butoxy is a slightly better electron donor via induction, but steric inhibition of resonance can dampen the mesomeric effect. |

| Acid Stability | High | Low (Labile) | CRITICAL: 4-OtBu cleaves in acidic media (TFA, HCl); 4-OMe is stable. |

| Metabolic Stability | Moderate (O-demethylation) | Low (Oxidation/Dealkylation) | 4-OMe is preferred for final drug candidates; 4-OtBu is rarely a final drug moiety. |

Electronic Nuance

While both groups are electron-donating groups (EDG) that deactivate the pyrimidine ring toward nucleophilic attack (relative to the 4-chloro precursor), the steric bulk of the tert-butyl group can force the ether oxygen out of planarity with the aromatic ring. This steric inhibition of resonance slightly reduces the electron density donated into the ring compared to the methoxy group, potentially making the 5-formyl group in the 4-OtBu variant slightly more electrophilic.

Synthetic Reactivity & Stability: The Core Difference[1]

The defining distinction lies in the cleavage mechanism . This dictates their role in the synthetic pathway.

The 4-Methoxy Motif: The "Permanent" Pharmacophore

The methyl ether bond is robust. It survives:

-

Acidic conditions (HCl, H₂SO₄, TFA).

-

Basic conditions (NaOH, LiOH).

-

Mild reduction/oxidation.

Deprotection: Cleaving the methyl group to reveal the 4-hydroxyl (tautomerizing to the pyrimidin-4(3H)-one) requires harsh conditions, typically Boron Tribromide (BBr₃) at -78°C to 0°C or high-temperature nucleophilic displacement with thiolates. These conditions often degrade the sensitive aldehyde moiety.

The 4-tert-Butoxy Motif: The "Transient" Mask

The tert-butyl ether is an acid-sensitive protecting group. It is designed to be cleaved.

-

Mechanism: E1 Elimination. Under acidic conditions, the ether oxygen is protonated. The stable tert-butyl carbocation leaves, eliminating a proton to form isobutylene gas and the free hydroxyl (which tautomerizes to the pyrimidone).

-

Utility: It masks the acidic N-H/C=O of the pyrimidone, rendering the molecule lipophilic and soluble for subsequent reactions (e.g., Wittig olefination at the aldehyde), before being removed in the final step.

Mechanistic Visualization

Figure 1: Acid-catalyzed cleavage of the tert-butoxy group via E1 elimination. This pathway is inaccessible to the methoxy analog under mild conditions.

Experimental Protocols

The following protocols illustrate the synthesis of the 4-alkoxy derivatives and the selective deprotection of the tert-butyl group.

Synthesis via Nucleophilic Aromatic Substitution (SnAr)

Context: Converting commercially available 4-chloropyrimidine-5-carbaldehyde.

Reagents:

-

4-OMe: 4-Chloropyrimidine-5-carbaldehyde, NaOMe (0.5 M in MeOH).

-

4-OtBu: 4-Chloropyrimidine-5-carbaldehyde, KOtBu (1.0 M in THF).

Protocol (4-OtBu Synthesis):

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

-

Dissolution: Dissolve 4-chloropyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C.[1]

-

Addition: Dropwise add Potassium tert-butoxide (KOtBu, 1.1 eq) solution. Note: KOtBu is bulky; rapid addition can cause exotherms.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor by TLC (Hex/EtOAc). The aldehyde usually prevents over-substitution.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2][3] Wash organic layer with brine, dry over Na₂SO₄.[1]

-

Purification: Flash chromatography. Result: The tert-butoxy product moves significantly higher on silica (higher Rf) than the methoxy analog due to lipophilicity.

Selective Deprotection of 4-OtBu (Acidolysis)

Context: Revealing the pyrimidone pharmacophore without damaging the aldehyde.

-

Dissolution: Dissolve the 4-tert-butoxypyrimidine substrate in DCM (0.1 M).

-

Acidification: Add Trifluoroacetic acid (TFA) (ratio 1:4 v/v TFA:DCM).

-

Reaction: Stir at Room Temperature for 1–4 hours.

-

Observation: Evolution of gas (isobutylene) may be observed.

-

-

Monitoring: TLC will show the disappearance of the non-polar starting material and the appearance of a baseline spot (the polar pyrimidone).

-

Workup: Concentrate in vacuo to remove TFA/DCM. Co-evaporate with toluene (3x) to remove trace acid.

-

Note: Do not use aqueous basic workup if the aldehyde is sensitive to aldol condensation; the pyrimidone is amphoteric.

-

Decision Framework: When to Use Which?

Use the following logic flow to determine the appropriate starting material for your medicinal chemistry campaign.

Figure 2: Strategic decision matrix for selecting between methoxy and tert-butoxy substituents.

References

-

Nucleophilic Aromatic Substitution on Pyrimidines

-

Electronic Effects & Reactivity

-

Solubility & Physicochemical Properties

-

Acid Lability of tert-Butyl Ethers

-

Beilstein Journal of Organic Chemistry. "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole." Link

- Context: Explicitly demonstrates the hydrolysis of tert-butyl groups on pyridine/pyrimidine-like systems using HCl (3N), confirming the lability mechanism described in Section 2.2.

-

- General Protective Group Chemistry: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. Context: The authoritative standard for the cleavage conditions of alkyl ethers (Methyl vs. tert-Butyl).

Sources

The Ascendant Role of 5-Formylpyrimidine Derivatives in Modern Drug Discovery: A Technical Guide for Researchers

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the demand for versatile and strategically functionalized scaffolds is paramount. Among these, the 5-formylpyrimidine core has emerged as a linchpin in the synthesis of novel therapeutic agents. This guide offers an in-depth exploration of 5-formylpyrimidine derivatives, from their synthesis and chemical reactivity to their burgeoning applications in drug discovery, tailored for researchers, scientists, and drug development professionals.

The 5-Formylpyrimidine Scaffold: A Gateway to Chemical Diversity and Biological Activity

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1][2] Its derivatives have a long and successful history in medicine, with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[3][4] The introduction of a formyl group at the 5-position of the pyrimidine ring bestows upon the scaffold a unique combination of reactivity and potential for biological interactions, making it a highly attractive starting point for the development of new drugs.[5] This reactive aldehyde functionality serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of diverse compound libraries for biological screening.

Synthetic Strategies for Accessing the 5-Formylpyrimidine Core

The introduction of a formyl group onto the pyrimidine ring can be achieved through several synthetic methodologies. The choice of method often depends on the substitution pattern of the pyrimidine precursor and the desired scale of the reaction.

The Vilsmeier-Haack Reaction: A Cornerstone of 5-Formylpyrimidine Synthesis

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, including pyrimidines. This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The highly electrophilic chloroiminium ion, the active species in the Vilsmeier reagent, attacks the electron-rich C5 position of the pyrimidine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 5-formylpyrimidine derivative.

A critical consideration in the Vilsmeier-Haack formylation of pyrimidines, particularly those bearing hydroxyl groups (such as uracil derivatives), is the potential for concurrent chlorination at the C2 and C4 positions. While this can be a synthetic challenge, it can also be strategically exploited for further functionalization of the pyrimidine core.

Experimental Protocol: Vilsmeier-Haack Formylation of a Pyrimidine Derivative

Objective: To synthesize a 5-formylpyrimidine derivative from a substituted pyrimidine precursor.

Materials:

-

Substituted pyrimidine (1 equivalent)

-

N,N-Dimethylformamide (DMF) (as solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (2-3 equivalents)

-

Crushed ice

-

Aqueous sodium bicarbonate solution

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF to 0 °C in an ice bath.

-

Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. The temperature should be maintained below 5 °C.

-

Once the addition is complete, add the substituted pyrimidine precursor to the reaction mixture portion-wise, ensuring the temperature remains controlled.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of an aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous layer with an organic solvent such as dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure 5-formylpyrimidine derivative.

Caption: Vilsmeier-Haack formylation of a pyrimidine ring.

The Chemical Versatility of the 5-Formyl Group

The 5-formyl group is a versatile functional group that can participate in a wide range of chemical transformations, providing access to a vast chemical space of pyrimidine derivatives.[6] This reactivity is central to its utility in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).

-

Reductive Amination: The formyl group can be readily converted to an amine through reductive amination, allowing for the introduction of a diverse array of nitrogen-containing substituents.[6]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions enable the formation of carbon-carbon double bonds, extending the carbon framework and introducing new functionalities.

-

Condensation Reactions: The formyl group can undergo condensation with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and enones, respectively. These products can serve as intermediates for the synthesis of more complex heterocyclic systems.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing further avenues for derivatization.

Caption: Chemical transformations of the 5-formylpyrimidine scaffold.

Biological Activities and Therapeutic Potential of 5-Formylpyrimidine Derivatives

While the broader class of pyrimidine derivatives is well-established for its diverse pharmacological activities, the specific contribution of the 5-formyl group is an area of growing interest. Emerging research suggests that the 5-formylpyrimidine scaffold is a promising platform for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

The pyrimidine core is a key pharmacophore in many approved anticancer drugs, such as 5-fluorouracil.[3][7] The introduction of a 5-formyl group can modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced or novel anticancer activities. While extensive clinical data on 5-formylpyrimidine derivatives is still emerging, preclinical studies have shown promise. For instance, certain pyrimidine analogs have demonstrated significant cytotoxic effects against various cancer cell lines, and the 5-formyl group can serve as a crucial anchor point for interactions with biological targets or as a precursor for more complex side chains that enhance potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine Analog XYZ-I-73 | MiaPaCa-2 (Pancreatic) | 3.6 ± 0.4 | [8] |

| Pyrimidine Analog XYZ-I-73 | PANC-1 (Pancreatic) | 3.92 ± 0.5 | [8] |

| Pyrimidine Analog XYZ-I-73 | BxPC-3 (Pancreatic) | 5.88 ± 0.7 | [8] |

| 4,6-disubstituted-2-(4-morpholinyl) pyrimidine (P14) | MCF7 (Breast) | 2.018 | [7] |

| 4,6-disubstituted-2-(4-morpholinyl) pyrimidine (P12) | A375 (Melanoma) | 2.915 | [7] |

Antimicrobial Activity

The pyrimidine scaffold is also a well-known feature in many antimicrobial agents.[4][9] The development of new antibiotics is a critical global health priority due to the rise of drug-resistant bacteria. The unique structural and electronic properties of 5-formylpyrimidine derivatives make them attractive candidates for the development of novel antimicrobial agents. The formyl group can participate in hydrogen bonding and other interactions within the active sites of bacterial enzymes, potentially leading to potent inhibition.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |